6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
CAS No.: 1251611-12-7
Cat. No.: VC11983680
Molecular Formula: C18H14FN3O2S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251611-12-7 |
|---|---|
| Molecular Formula | C18H14FN3O2S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 6-fluoro-1-propyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
| Standard InChI | InChI=1S/C18H14FN3O2S/c1-2-7-22-10-13(16(23)12-9-11(19)5-6-14(12)22)18-20-17(21-24-18)15-4-3-8-25-15/h3-6,8-10H,2,7H2,1H3 |
| Standard InChI Key | KKTPNIFGXJUQIR-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4 |
| Canonical SMILES | CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CS4 |
Introduction
6-Fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a complex organic compound with a molecular formula of C18H14FN3O2S and a molecular weight of 355.3861 g/mol . This compound belongs to the quinoline class, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom and a thiophenyl group attached to an oxadiazole ring within its structure suggests potential applications in pharmaceutical chemistry.
Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C18H14FN3O2S |
| Molecular Weight | 355.3861 g/mol |
| CAS Number | 1251611-12-7 |
| SMILES | CCCn1cc(c2onc(n2)c2cccs2)c(=O)c2c1ccc(c2)F |
Synthesis and Preparation
The synthesis of 6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multi-step reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require the use of condensation reactions to form the oxadiazole ring and subsequent coupling reactions to attach the thiophenyl group.
Biological Activity and Potential Applications
Although specific biological activity data for 6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one are not readily available, compounds with similar structures have shown promise in various therapeutic areas:
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Antimicrobial Activity: Quinoline derivatives are known for their antimicrobial properties, which could be enhanced by the presence of fluorine and the oxadiazole ring .
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Anticancer Activity: The incorporation of thiophenyl and oxadiazole groups may contribute to anticancer activity, as seen in other compounds with similar structural features .
Future Research Directions
Further research is needed to fully explore the biological activity and potential applications of 6-fluoro-1-propyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one. This could involve:
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In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to assess the compound's efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to optimize its biological activity and pharmacokinetic properties.
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Pharmacokinetic and Pharmacodynamic Analysis: Investigating the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its suitability for clinical development.
Given the limited availability of specific data on this compound, future studies should focus on synthesizing and characterizing its biological properties to unlock its potential therapeutic applications.
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